(6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol
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Overview
Description
(6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound with the molecular formula C8H8F3NO. It features a pyridine ring substituted with a methyl group at the 6-position, a trifluoromethyl group at the 4-position, and a methanol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-methylpyridin-3-ol with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions: (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridine ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)aldehyde or (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)carboxylic acid .
Scientific Research Applications
(6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(6-Trifluoromethyl)pyridin-3-yl)methanol: Similar structure but lacks the methyl group at the 6-position.
(4-(Trifluoromethyl)pyridin-3-yl)methanol: Similar structure but the trifluoromethyl group is at the 4-position.
(6-Methoxypyridin-3-yl)methanol: Similar structure but has a methoxy group instead of a trifluoromethyl group.
Uniqueness: (6-Methyl-4-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of both the methyl and trifluoromethyl groups on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[6-methyl-4-(trifluoromethyl)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-7(8(9,10)11)6(4-13)3-12-5/h2-3,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIYJBWFPOZCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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